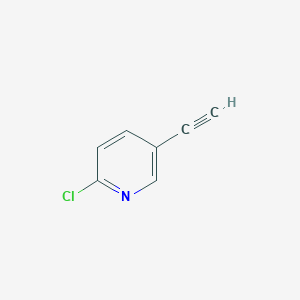

2-Chloro-5-ethynylpyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-5-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN/c1-2-6-3-4-7(8)9-5-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLDMOFVMPWSEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442971 | |

| Record name | 2-Chloro-5-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263012-63-1 | |

| Record name | 2-Chloro-5-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-ethynylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Chloro-5-ethynylpyridine, a heterocyclic organic compound of interest in synthetic chemistry and drug discovery. The information is presented to be a valuable resource for laboratory work and computational modeling.

Core Physical Properties

While experimentally determined data for some physical properties of this compound are not widely published, the following table summarizes the available and predicted data.

| Physical Property | Value | Source |

| Molecular Formula | C₇H₄ClN | --INVALID-LINK--[1], --INVALID-LINK-- |

| Molecular Weight | 137.57 g/mol | --INVALID-LINK--[1], --INVALID-LINK-- |

| Physical State | Solid | --INVALID-LINK--[2] |

| Predicted Boiling Point | 193.1 ± 25.0 °C | --INVALID-LINK--[3] |

| Predicted Density | 1.23 ± 0.1 g/cm³ | --INVALID-LINK--[3] |

| Purity | ≥96% | --INVALID-LINK--[1] |

Experimental Protocols for Physical Property Determination

The following are detailed, generalized experimental protocols that can be employed to determine the key physical properties of this compound.

Melting Point Determination (Thiele Tube Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Heating oil (e.g., mineral oil or silicone oil)

-

Bunsen burner or other heat source

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle. The powdered sample is then packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The Thiele tube is filled with heating oil to a level just above the side arm. The capillary tube is attached to the thermometer using a rubber band or a small piece of rubber tubing, ensuring the sample is level with the thermometer bulb.

-

Heating: The thermometer and capillary tube assembly is inserted into the Thiele tube, with the thermometer bulb and sample immersed in the oil. The side arm of the Thiele tube is gently heated. The design of the tube allows for convection currents to ensure uniform heating of the oil.

-

Observation: The temperature is monitored closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 0.5-2 °C).

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., ignition tube)

-

Capillary tube (sealed at one end)

-

Heating oil

-

Heat source

Procedure:

-

Sample Preparation: A small amount (a few drops) of liquid this compound (if melted or in liquid form) is placed in the small test tube. A capillary tube, with its sealed end uppermost, is placed inside the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer. This assembly is then placed in a Thiele tube containing heating oil.

-

Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and be seen as bubbles escaping from the open end.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed. The liquid will begin to cool, and the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Vortex mixer (optional)

-

Graduated cylinders or pipettes

-

Balance

Procedure:

-

Solvent Selection: A range of common laboratory solvents should be tested, including water, ethanol, methanol, acetone, dichloromethane, and toluene, to assess the polarity and solubility characteristics of this compound.

-

Qualitative Assessment: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube. A small volume of the chosen solvent (e.g., 1 mL) is added. The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period. Visual inspection determines if the solid has dissolved completely.

-

Quantitative Assessment: To determine the solubility more precisely, a saturated solution is prepared by adding an excess of this compound to a known volume of the solvent. The mixture is stirred at a constant temperature for an extended period to ensure equilibrium is reached. The undissolved solid is then removed by filtration or centrifugation. A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the dissolved solid is measured. The solubility can then be expressed in terms of g/L or mol/L.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of the physical properties of a novel or uncharacterized compound like this compound.

References

An In-Depth Technical Guide to 2-Chloro-5-ethynylpyridine (CAS Number: 263012-63-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-ethynylpyridine, a key building block in organic synthesis, particularly in the development of novel therapeutics. This document consolidates its chemical and physical properties, detailed spectroscopic data, a representative synthesis protocol, and its application in targeting the metabotropic glutamate receptor 5 (mGluR5) signaling pathway.

Core Compound Information

This compound is a substituted pyridine derivative containing both a chloro and an ethynyl group. These functional groups make it a versatile reagent for a variety of cross-coupling reactions, enabling the construction of more complex molecules. Its strategic importance is highlighted by its use as a precursor in the synthesis of compounds targeting the central nervous system.[1]

| Property | Value | Reference(s) |

| CAS Number | 263012-63-1 | [2][3] |

| Molecular Formula | C₇H₄ClN | [1][2] |

| Molecular Weight | 137.57 g/mol | [1][2][3][4] |

| Physical Appearance | Solid | [5] |

| Purity | ≥95% (commercially available) | [3][4] |

| Storage | 2-8°C | [1][2] |

| SMILES | C#CC1=CC=C(Cl)N=C1 | [6] |

| InChI | InChI=1S/C7H4ClN/c1-2-6-3-4-7(8)9-5-6/h1,3-5H | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectral data.

| Spectroscopy | Data |

| ¹H NMR | Spectrum available[2] |

| ¹³C NMR | Spectrum available |

| Mass Spectrometry (MS) | Spectrum available[2] |

| Infrared (IR) Spectroscopy | Spectrum available[2] |

Note: While the availability of spectra is confirmed, specific peak data requires access to the referenced database.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, reaction setup, and for predicting its behavior in biological systems.

| Property | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [7] |

| LogP (predicted) | 1.7163 | [7] |

| Hydrogen Bond Acceptors | 1 | [7] |

| Hydrogen Bond Donors | 0 | [7] |

| Rotatable Bonds | 0 | [7] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.

General Reaction Scheme:

A common synthetic route involves the coupling of a di-substituted pyridine, such as 2-chloro-5-iodopyridine, with a protected alkyne like trimethylsilylacetylene, followed by the deprotection of the silyl group.

References

- 1. rsc.org [rsc.org]

- 2. This compound(263012-63-1) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-chloro-2-ethynylpyridine CAS#: 1196153-33-9 [m.chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. PubChemLite - this compound (C7H4ClN) [pubchemlite.lcsb.uni.lu]

- 7. chemscene.com [chemscene.com]

2-Chloro-5-ethynylpyridine molecular weight and formula

An In-Depth Technical Guide to 2-Chloro-5-ethynylpyridine

This technical guide provides comprehensive information on the molecular properties, potential synthetic methodologies, and structural characteristics of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Its fundamental molecular properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₇H₄ClN | [1] |

| Molecular Weight | 137.57 g/mol | [1] |

| CAS Number | 263012-63-1 | [1] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, the Sonogashira cross-coupling reaction is the most relevant and widely employed method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[2][3] This reaction, which utilizes a palladium catalyst and a copper co-catalyst, would be the standard approach for synthesizing the target molecule, likely from a dihalopyridine precursor.[2]

Below is a representative experimental protocol for a Sonogashira coupling reaction involving a substituted pyridine, which can be adapted for the synthesis of this compound. This protocol is based on a similar reaction and serves as a methodological example.[4]

Representative Sonogashira Coupling Protocol:

Objective: To couple an aryl halide (e.g., a substituted bromopyridine) with a terminal acetylene.

Materials:

-

Aryl halide (e.g., 4-bromopyridine hydrochloride)

-

Terminal acetylene

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine (TEA) or piperidine)

-

Solvent (e.g., acetonitrile, CH₃CN)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

A reaction flask is charged with the aryl halide, the palladium catalyst (e.g., 2 mol%), and CuI (e.g., 1 mol%).

-

The flask is thoroughly degassed and back-filled with an inert gas (e.g., a mixture of nitrogen and hydrogen) to prevent oxidative homocoupling of the terminal acetylene.[4]

-

The solvent (e.g., CH₃CN, previously purged with the inert gas) and the base are added to the reaction flask.[4]

-

The terminal acetylene is then added to the reaction mixture.

-

The reaction is stirred at an elevated temperature (e.g., reflux at ~80 °C) for a specified period (e.g., 8 hours).[4]

-

Reaction progress is monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).

-

Upon completion, the reaction mixture is worked up. This typically involves cooling the mixture, removing the solvent under reduced pressure, and partitioning the residue between an organic solvent and water.

-

The crude product is then purified, commonly by silica gel chromatography, to isolate the desired cross-coupled product.[4]

Molecular Structure and Reactivity

The chemical reactivity of this compound is dictated by its key functional groups: the pyridine ring, the chloro substituent, and the ethynyl group. A diagram illustrating these structural features is provided below.

Caption: Key structural and reactive sites of this compound.

References

Spectral Analysis of 2-Chloro-5-ethynylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2-Chloro-5-ethynylpyridine. Due to the limited availability of experimentally derived public data, this guide combines theoretical predictions and typical spectral values for analogous structures to offer a detailed characterization. The document covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols and data interpretation.

Spectral Data Summary

The following tables summarize the predicted and expected spectral data for this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.70 | dd | J_H3-H4 ≈ 8.0, J_H3-H6 ≈ 0.5 |

| H-4 | ~7.40 | d | J_H4-H3 ≈ 8.0 |

| H-6 | ~8.40 | d | J_H6-H3 ≈ 0.5 |

| Ethynyl-H | ~3.20 | s | - |

Note: Predictions are based on computational models and analysis of similar pyridine derivatives. Actual experimental values may vary.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-3 | ~140 |

| C-4 | ~128 |

| C-5 | ~120 |

| C-6 | ~150 |

| C≡CH | ~82 |

| C≡C H | ~79 |

Note: Chemical shifts are predicted based on established increments for substituted pyridines and alkynes.

Table 3: Infrared (IR) Spectroscopy Data (Typical Absorption Bands)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡C-H stretch | 3300 - 3250 | Strong, sharp |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C≡C stretch | 2150 - 2100 | Medium to weak |

| C=C, C=N stretch (aromatic) | 1600 - 1450 | Medium to strong |

| C-Cl stretch | 800 - 600 | Strong |

Note: These are typical absorption ranges for the respective functional groups.

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

| m/z | Ion | Notes |

| 137/139 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one chlorine atom (approx. 3:1 ratio). |

| 111 | [M-C₂H₂]⁺ | Loss of acetylene. |

| 102 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 75 | [C₄H₂N]⁺ | Fragmentation of the pyridine ring. |

Note: Fragmentation patterns are predicted based on the principles of mass spectrometry for halogenated aromatic compounds.

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton pulse-acquire experiment is performed. Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds between scans.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Data Processing:

-

The raw Free Induction Decay (FID) data is converted from the time domain to the frequency domain using a Fourier transform.

-

The spectrum is phased to ensure all peaks are in the pure absorption mode.

-

A baseline correction is applied to obtain a flat baseline.

-

The signals are integrated to determine the relative number of protons for each resonance in the ¹H NMR spectrum.

-

Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

-

The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and purification.

Sample Preparation and Introduction:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Inject the solution into the GC, where the compound is vaporized and separated from the solvent.

-

The vaporized sample then enters the ion source of the mass spectrometer.

Ionization (Electron Ionization - EI):

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment into smaller, characteristic ions.

Mass Analysis and Detection:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value.

Data Processing:

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z value generally corresponds to the molecular ion, confirming the molecular weight. The presence of a peak at M+2 with approximately one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom.

Visualizations

The following diagrams illustrate the relationships between the different spectral analyses and the information they provide, as well as a typical workflow for compound characterization.

Determining the Solubility of 2-Chloro-5-ethynylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Chloro-5-ethynylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to a lack of publicly available experimental solubility data for this specific compound, this document provides a comprehensive framework for its determination. It outlines established experimental protocols for assessing solubility in common laboratory solvents and offers a theoretical perspective on its expected solubility characteristics based on its molecular structure. This guide is intended to equip researchers with the necessary knowledge to evaluate the solubility of this compound for applications in drug development and other scientific endeavors.

Introduction

This compound is a heterocyclic aromatic compound with the molecular formula C₇H₄ClN[1][2][3]. Its structure, featuring a pyridine ring substituted with a chloro and an ethynyl group, suggests a molecule with moderate polarity. Understanding the solubility of this compound in various solvents is a critical first step in many research and development processes, including reaction chemistry, purification, formulation, and biological screening.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound, with a polar pyridine ring and less polar chloro and ethynyl substituents, suggests it will exhibit a range of solubilities in common laboratory solvents.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially leading to some solubility in protic solvents. However, the overall hydrophobicity imparted by the chloro and ethynyl groups may limit its aqueous solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents are likely to be effective at dissolving this compound due to their ability to engage in dipole-dipole interactions without the steric hindrance of hydrogen bonding.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the aromatic ring and the ethynyl group may allow for some solubility in nonpolar solvents through van der Waals forces and pi-stacking interactions, although high solubility is not expected.

A predicted LogP (octanol-water partition coefficient) value of 1.7163 suggests that the compound is more soluble in lipids than in water, indicating a preference for less polar environments[1].

Experimental Protocols for Solubility Determination

The following are generalized experimental protocols for determining the solubility of a solid organic compound like this compound. These methods can be adapted to provide both qualitative and quantitative data.

Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide, dichloromethane, chloroform, ethyl acetate, toluene, hexane)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place approximately 10-20 mg of this compound into a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the test tube.

-

Allow the mixture to stand for at least 3 minutes and observe.

-

Record the observation as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination (Crystal-Clear Method)

This method provides a more precise measurement of solubility at a given temperature.

Materials:

-

This compound

-

Chosen solvent

-

Analytical balance

-

Scintillation vials or small flasks with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a vial.

-

Seal the vial and place it in a constant temperature bath on a magnetic stirrer.

-

Stir the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial.

-

Determine the concentration of this compound in the filtered solution using a suitable analytical method (e.g., HPLC, UV-Vis with a pre-established calibration curve).

-

Alternatively, the solvent can be evaporated from the filtered solution, and the mass of the remaining solid can be measured to determine the solubility.

Data Presentation

As no experimental data is currently available, a template for presenting such data is provided below.

Table 1: Solubility of this compound in Common Laboratory Solvents at 25°C

| Solvent | Solvent Type | Solubility (mg/mL) | Qualitative Observation |

| Water | Polar Protic | Data to be determined | e.g., Insoluble |

| Ethanol | Polar Protic | Data to be determined | e.g., Soluble |

| Methanol | Polar Protic | Data to be determined | e.g., Soluble |

| Acetone | Polar Aprotic | Data to be determined | e.g., Very Soluble |

| Acetonitrile | Polar Aprotic | Data to be determined | e.g., Soluble |

| Dichloromethane | Polar Aprotic | Data to be determined | e.g., Very Soluble |

| Ethyl Acetate | Polar Aprotic | Data to be determined | e.g., Soluble |

| Toluene | Nonpolar | Data to be determined | e.g., Sparingly Soluble |

| Hexane | Nonpolar | Data to be determined | e.g., Insoluble |

Logical Workflow for Solubility Determination

The process of determining and utilizing solubility data can be visualized as a logical workflow.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While direct, experimentally determined solubility data for this compound is not currently published, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By following the outlined procedures, researchers can obtain reliable solubility data, which is essential for the effective use of this compound in various scientific applications. The predicted solubility suggests that polar aprotic solvents are likely to be the most effective for dissolving this compound. However, experimental verification is crucial for accurate and reproducible research.

References

An In-depth Technical Guide to the Chemical Stability and Storage of 2-Chloro-5-ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2-Chloro-5-ethynylpyridine. The information herein is curated for professionals in research and drug development who utilize this compound in their work. This document outlines the known stability profile, potential degradation pathways, and detailed experimental protocols for stability assessment.

Chemical Identity and Properties

This compound is a substituted pyridine derivative with the molecular formula C₇H₄ClN. Its structure, featuring a reactive ethynyl group and a chloro-substituted pyridine ring, makes it a valuable building block in medicinal chemistry and materials science. A summary of its key chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄ClN | ChemScene |

| Molecular Weight | 137.57 g/mol | ChemScene |

| Appearance | Solid | Fluorochem |

| Storage Temperature | 4°C | ChemScene |

Chemical Stability Profile

While specific, in-depth stability studies on this compound are not extensively available in the public domain, its stability can be inferred from data on similar compounds and general principles of chemical stability for substituted pyridines.

General Stability: this compound is expected to be stable under standard laboratory conditions, which typically entail storage in a cool, dry place, protected from light. A supplier of this compound explicitly recommends storage at 4°C.[1] For a structurally related compound, 2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine, it is reported to be stable under standard laboratory conditions but may decompose under extreme pH conditions (strong acids or bases).[2]

Potential Degradation Pathways: Based on the chemical structure of this compound, several potential degradation pathways can be anticipated, particularly under stress conditions.

-

Hydrolysis: The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic substitution, particularly hydrolysis, which would lead to the formation of 2-hydroxy-5-ethynylpyridine. The rate of hydrolysis of 2-chloropyridines is known to be influenced by pH and temperature. Studies on the hydrolysis of α-chloro-substituted pyridones indicate that the reaction proceeds via nucleophilic attack on the α-carbon.[2]

-

Oxidation: The pyridine ring and the ethynyl group can be susceptible to oxidation. The nitrogen atom in the pyridine ring can be oxidized to an N-oxide, and the ethynyl group can undergo various oxidative reactions.

-

Photodegradation: Aromatic and heteroaromatic compounds, especially those with unsaturated substituents, can be sensitive to light. Exposure to UV or visible light may induce photochemical reactions, leading to decomposition.

-

Thermal Degradation: At elevated temperatures, the compound may undergo thermal decomposition. The specific degradation products would depend on the temperature and atmosphere (e.g., presence or absence of oxygen).

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Caption: A logical workflow for the comprehensive stability assessment of this compound.

Recommended Storage Conditions

Based on available supplier information and general chemical safety guidelines, the following storage conditions are recommended for this compound to ensure its long-term stability:

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 4°C | A specific storage temperature recommended by a supplier to minimize degradation.[1] |

| Light | Protect from light | To prevent potential photodegradation. Store in an amber vial or in a dark cabinet. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To prevent oxidation, especially of the ethynyl group. |

| Container | Tightly sealed container | To prevent moisture ingress and potential hydrolysis. |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases | To avoid chemical reactions that could lead to degradation. |

Experimental Protocols for Stability Testing

To rigorously evaluate the stability of this compound, a series of forced degradation and long-term stability studies should be conducted. The following protocols are based on established guidelines from the International Council for Harmonisation (ICH) and common practices in the pharmaceutical industry.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for this purpose.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer, e.g., phosphate buffer at a neutral pH) is a good starting point.

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its potential degradation products.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways. A general approach is to aim for 5-20% degradation of the active substance.

4.2.1. Hydrolytic Degradation

-

Prepare solutions of this compound (e.g., 1 mg/mL) in:

-

0.1 N Hydrochloric Acid (HCl)

-

Water (neutral pH)

-

0.1 N Sodium Hydroxide (NaOH)

-

-

Store the solutions at an elevated temperature (e.g., 60°C) and sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by the validated stability-indicating HPLC method.

4.2.2. Oxidative Degradation

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature and sample at appropriate time points.

-

Analyze the samples by HPLC.

4.2.3. Photolytic Degradation

-

Expose a solid sample and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature conditions.

-

Analyze the exposed and control samples by HPLC.

4.2.4. Thermal Degradation

-

Expose a solid sample of this compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven.

-

Sample at appropriate time points and analyze by HPLC.

The following diagram illustrates the general experimental workflow for a forced degradation study.

Caption: A generalized experimental workflow for conducting forced degradation studies on this compound.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed to predict the shelf-life of the compound under recommended storage conditions.

Table 3: Conditions for Long-Term and Accelerated Stability Studies

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 4°C | 12 months | 0, 3, 6, 9, 12 months |

| Long-Term | 25°C / 60% RH | 12 months | 0, 3, 6, 9, 12 months |

| Accelerated | 40°C / 75% RH | 6 months | 0, 3, 6 months |

RH = Relative Humidity

Procedure:

-

Package samples of this compound in containers that simulate the proposed storage container.

-

Place the samples in stability chambers maintained at the conditions specified in Table 3.

-

At each time point, withdraw samples and analyze them for appearance, purity (by HPLC), and the presence of any degradation products.

Conclusion

This compound is a valuable chemical intermediate that requires careful handling and storage to maintain its integrity. The primary recommendation is to store the compound at 4°C , protected from light and moisture, and under an inert atmosphere. While specific quantitative stability data for this compound is limited, a thorough understanding of its potential degradation pathways—hydrolysis, oxidation, photolysis, and thermal decomposition—allows for the design of robust stability-indicating methods and predictive stability studies. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to comprehensively assess the chemical stability of this compound, ensuring its quality and suitability for its intended applications.

References

The Reactivity Profile of 2-Chloro-5-ethynylpyridine: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Versatile Building Block in Medicinal Chemistry

Introduction

2-Chloro-5-ethynylpyridine is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique electronic properties and bifunctional nature, featuring a reactive chloro-substituent and a versatile ethynyl group, make it an invaluable scaffold for the synthesis of complex molecular architectures. The pyridine ring, a common motif in pharmaceuticals, imparts desirable physicochemical properties, while the chloro and ethynyl moieties serve as handles for a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity profile of this compound, focusing on its synthesis, key chemical reactions, and applications in the development of novel therapeutics. Detailed experimental protocols and mechanistic insights are provided to aid researchers and scientists in leveraging the full potential of this versatile compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClN | --INVALID-LINK--[1] |

| Molecular Weight | 137.57 g/mol | --INVALID-LINK--[1] |

| CAS Number | 263012-63-1 | --INVALID-LINK--[1] |

| Appearance | Solid | --INVALID-LINK--[2] |

| Purity | ≥96% | --INVALID-LINK--[1] |

| Storage Temperature | 2-8°C | --INVALID-LINK--[2] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | --INVALID-LINK--[1] |

| LogP | 1.7163 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 0 | --INVALID-LINK--[1] |

| Rotatable Bonds | 0 | --INVALID-LINK--[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, most commonly involving the introduction of the ethynyl group onto a pre-existing 2-chloropyridine scaffold. A prevalent method is the Sonogashira coupling of a protected alkyne with a halo-substituted pyridine, followed by deprotection.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Core Reactivity Profile

The reactivity of this compound is dominated by the chemistry of its two functional groups: the chloro substituent at the 2-position and the ethynyl group at the 5-position. These sites allow for a diverse range of transformations, making it a versatile intermediate.

Sonogashira Coupling

The terminal alkyne of this compound readily participates in Sonogashira coupling reactions with aryl or vinyl halides. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used to introduce substituted aryl or vinyl groups at the 5-position of the pyridine ring.[3]

Experimental Protocol: Generalized Sonogashira Coupling

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the aryl/vinyl halide (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (2-5 mol%).

-

Solvent and Base Addition: Add a suitable solvent (e.g., anhydrous THF or DMF) and a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2-3 eq.).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, filter off the catalyst, and concentrate the filtrate under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired coupled product.

Suzuki-Miyaura Coupling

The chloro group at the 2-position of this compound is susceptible to palladium-catalyzed Suzuki-Miyaura cross-coupling with boronic acids or their esters. This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position, further functionalizing the pyridine core. The success of this coupling often depends on the choice of palladium catalyst, ligand, and base.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).

-

Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., argon) multiple times.

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane, toluene, or THF, and an aqueous solution of the base.

-

Reaction Conditions: Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by flash column chromatography.

Azide-Alkyne Cycloaddition (Click Chemistry)

The ethynyl group of this compound is an excellent substrate for the Huisgen 1,3-dipolar cycloaddition with azides, a reaction famously known as "click chemistry".[4][5][6] This reaction, particularly the copper(I)-catalyzed variant (CuAAC), is highly efficient and regioselective, affording 1,4-disubstituted 1,2,3-triazoles in high yields under mild conditions.[1][7][8] This transformation is extensively used in bioconjugation, drug discovery, and materials science.[9]

Experimental Protocol: Generalized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 eq.) and the desired organic azide (1.0-1.1 eq.) in a solvent system, which can range from organic solvents like THF or DMSO to aqueous mixtures (e.g., t-BuOH/H₂O).

-

Catalyst Preparation: Prepare the active Cu(I) catalyst in situ by adding a source of Cu(II), such as CuSO₄·5H₂O (1-10 mol%), and a reducing agent, typically sodium ascorbate (5-20 mol%). A stabilizing ligand like TBTA or THPTA can also be added to improve catalyst performance and prevent side reactions.[10]

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture can often be worked up by simple filtration to remove the catalyst, followed by extraction and solvent evaporation. If necessary, the product can be further purified by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNA r)

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNA r) due to the electron-withdrawing nature of the nitrogen atom in the ring. This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, alkoxides, and thiols, providing a direct route to 2-substituted pyridine derivatives.

Experimental Protocol: Generalized Nucleophilic Aromatic Substitution

-

Reaction Setup: Combine this compound (1.0 eq.) and the nucleophile (1.1-2.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or NMP).

-

Base Addition: If the nucleophile is not already anionic, a base (e.g., K₂CO₃, NaH, or an organic base like DBU) may be required to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically 80-150 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction mixture and pour it into water. The product can then be extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Applications in Drug Discovery

This compound is a valuable precursor in the synthesis of a variety of biologically active molecules. Its application is particularly notable in the development of antagonists for the metabotropic glutamate receptor 5 (mGluR5), which are being investigated for the treatment of various central nervous system disorders, including anxiety, depression, and fragile X syndrome.[11] The this compound core allows for the systematic exploration of the chemical space around the mGluR5 binding pocket through the diverse reactions described above.

Logical Workflow for Drug Candidate Synthesis

Caption: Drug discovery workflow using this compound.

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum typically shows characteristic signals for the pyridine ring protons and the acetylenic proton. The coupling patterns and chemical shifts are indicative of the substitution pattern on the pyridine ring. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the pyridine ring carbons, with the carbon bearing the chlorine atom shifted downfield. The two sp-hybridized carbons of the ethynyl group will also have distinct chemical shifts. |

| IR Spectroscopy | The infrared spectrum will show a characteristic absorption band for the C≡C triple bond stretch (around 2100-2260 cm⁻¹) and the ≡C-H stretch (around 3300 cm⁻¹). |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak, and the isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion cluster. |

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its dual reactivity, allowing for sequential or orthogonal functionalization at the 2- and 5-positions of the pyridine ring, provides a powerful platform for the generation of diverse chemical libraries. The Sonogashira, Suzuki-Miyaura, and azide-alkyne cycloaddition reactions are key transformations that enable the elaboration of this scaffold into novel chemical entities with potential therapeutic applications. A thorough understanding of its reactivity profile, as outlined in this guide, is crucial for its effective utilization in the design and synthesis of next-generation pharmaceuticals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound [myskinrecipes.com]

- 3. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. jenabioscience.com [jenabioscience.com]

- 7. Click Chemistry [organic-chemistry.org]

- 8. bioclone.net [bioclone.net]

- 9. 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water [organic-chemistry.org]

- 10. broadpharm.com [broadpharm.com]

- 11. pubs.acs.org [pubs.acs.org]

The Synthetic Versatility of 2-Chloro-5-ethynylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-ethynylpyridine is a key heterocyclic building block in modern organic synthesis, particularly valued in the pharmaceutical industry for the development of novel therapeutics.[1] Its unique structure, featuring a reactive terminal alkyne and a versatile chloro-substituted pyridine ring, allows for a diverse range of chemical transformations. This guide provides an in-depth overview of the principal applications of this compound, focusing on Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its use in research and development. The presence of the chlorine atom and the ethynyl group makes it a valuable precursor for creating complex molecules with potential biological activity, such as enzyme inhibitors or specific receptor agonists, particularly for neurological and psychiatric drug discovery.[1]

Key Synthetic Applications

The primary utility of this compound stems from the reactivity of its terminal alkyne group, which readily participates in carbon-carbon and carbon-heteroatom bond-forming reactions. The two most prominent applications are the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. The reaction with this compound allows for the direct attachment of various aryl or heteroaryl moieties to the pyridine core, creating a scaffold present in many biologically active compounds.

Caption: General scheme of the Sonogashira cross-coupling reaction.

The following protocol is adapted from a procedure for the Sonogashira cross-coupling of a similar bromocyanofluoro pyridine derivative and can be used as a starting point for reactions with this compound.[2]

Materials:

-

5-Bromo-3-fluoro-2-cyanopyridine (1.1 equiv)

-

Terminal alkyne (e.g., 4-ethylphenylacetylene) (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.15 equiv)

-

Copper(I) iodide (CuI) (0.3 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (Et₃N)

Procedure:

-

To a degassed solution of 5-bromo-3-fluoro-2-cyanopyridine in a mixture of THF and Et₃N (2:1 ratio), add Pd(PPh₃)₄ and CuI.

-

Degas the reaction mixture for an additional 5 minutes at room temperature.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated using standard work-up and purification techniques such as column chromatography.

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Time (h) | Yield (%) |

| 5-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | 16 | 93 |

| 5-Bromo-3-fluoro-2-cyanopyridine | 1-Octyne | Pd(PPh₃)₄, CuI | Et₃N | THF | 16 | 85 |

| 5-Bromo-3-fluoro-2-cyanopyridine | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄, CuI | Et₃N | THF | 16 | 90 |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[3] This reaction is known for its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups. Using this compound in CuAAC reactions allows for the facile introduction of a triazole ring, a common pharmacophore, onto the pyridine scaffold.

Caption: General scheme of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The following protocol is based on the CuAAC of the closely related 2-ethynylpyridine and can be readily adapted for this compound.[4][5]

Materials:

-

2-Ethynylpyridine (0.5 mmol)

-

Benzyl azide (0.5 mmol)

-

Copper(I) bromide-supported NHC-based polynuclear catalyst (e.g., [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂) (0.5 mol%)

-

Solvent (optional, can be run neat)

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., argon), combine the copper(I) catalyst, 2-ethynylpyridine, and benzyl azide.

-

Stir the reaction mixture at room temperature.

-

The reaction is typically rapid and can be monitored by TLC or GC-MS.

-

Upon completion, the product can be isolated by direct purification, often without the need for an aqueous work-up.

| Alkyne | Azide | Catalyst Loading (mol%) | Solvent | Time | Conversion (%) | Isolated Yield (%) |

| 2-Ethynylpyridine | Benzyl Azide | 0.5 | Neat | 5 min | 100 | 98 |

| Phenylacetylene | Benzyl Azide | 0.5 | Neat | 5 min | 100 | 99 |

| Hex-1-yne | Benzyl Azide | 0.5 | Neat | 3 h | 100 | 97 |

Experimental Workflows

The following diagrams illustrate the logical flow of the key synthetic transformations involving this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-5-ethynylpyridine: A Versatile Scaffold for Innovations in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

Abstract

2-Chloro-5-ethynylpyridine has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules. Its unique combination of a reactive ethynyl group and a functionalizable chloropyridine core allows for facile elaboration through various cross-coupling reactions, leading to the development of potent kinase inhibitors, nicotinic acetylcholine receptor (nAChR) ligands, and other therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in drug discovery, complete with detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and synthetic workflows.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. Its ability to engage in hydrogen bonding and other key interactions with biological targets makes it a valuable component in the design of novel therapeutics. The introduction of both a chloro and an ethynyl substituent onto the pyridine core, as in this compound, provides medicinal chemists with two orthogonal handles for molecular modification. The terminal alkyne is particularly amenable to Sonogashira coupling, "click" chemistry, and other carbon-carbon bond-forming reactions, while the chloro group can be displaced via nucleophilic aromatic substitution or participate in other cross-coupling reactions like the Suzuki coupling. This dual reactivity makes this compound a highly sought-after intermediate for the construction of complex molecular architectures with tailored pharmacological profiles.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with a molecular weight of 137.57 g/mol and a molecular formula of C₇H₄ClN.[1] Key physicochemical properties and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 263012-63-1 | [2] |

| Molecular Formula | C₇H₄ClN | [2] |

| Molecular Weight | 137.57 g/mol | [2] |

| Appearance | Solid | |

| Purity | ≥96% | [1] |

| Storage | 4°C | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | --INVALID-LINK-- | [2] |

| ¹³C NMR | Data not readily available in structured format. | |

| IR Spectroscopy | Data not readily available in structured format. | |

| Mass Spectrometry | Data not readily available in structured format. |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, most commonly involving the Sonogashira coupling of a dihalopyridine with a protected acetylene source, followed by deprotection. A common starting material is 2-chloro-5-iodopyridine.

Experimental Protocol: Synthesis of this compound from 2-Chloro-5-iodopyridine

This protocol is adapted from standard Sonogashira coupling procedures.

Materials:

-

2-Chloro-5-iodopyridine

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF) for deprotection

-

Methanol or THF for deprotection

Procedure:

Step 1: Synthesis of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-chloro-5-iodopyridine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).

-

Add anhydrous, degassed THF and triethylamine (2-5 eq.).

-

To the stirred mixture, add trimethylsilylacetylene (1.1-1.5 eq.) dropwise.

-

Heat the reaction mixture to 50-70°C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-chloro-5-((trimethylsilyl)ethynyl)pyridine.

Step 2: Deprotection to this compound

-

Dissolve the silyl-protected intermediate (1.0 eq.) in a suitable solvent such as methanol or THF.

-

Add a deprotecting agent such as potassium carbonate (K₂CO₃) or a solution of TBAF.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford this compound.

Key Reactions and Applications in Medicinal Chemistry

This compound is a versatile building block primarily utilized in cross-coupling reactions to generate libraries of compounds for drug discovery.

Sonogashira Coupling

The terminal alkyne of this compound readily participates in palladium-copper co-catalyzed Sonogashira coupling with a wide range of aryl and heteroaryl halides. This reaction is fundamental to the construction of arylalkynylpyridine scaffolds.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Table 4: Representative Suzuki Coupling Reactions of Chloropyridines with Phenylboronic Acids

Note: This table presents data for various chloropyridines to illustrate typical conditions and yields.

[3]| Entry | Chloropyridine | Catalyst | Base | Solvent | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2-Chloropyridine | Pd(OAc)₂ | K₂CO₃ | iPrOH/H₂O | 95 | | 2 | 2,6-Dichloropyridine | Pd(OAc)₂ | K₂CO₃ | iPrOH/H₂O | 92 (mono-arylated) | | 3 | 2,3-Dichloropyridine | Pd(OAc)₂ | K₂CO₃ | iPrOH/H₂O | 90 (at 2-position) |

Applications in Drug Discovery

Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors. The pyridine core can mimic the hinge-binding motif of ATP, while the substituents derived from the ethynyl and chloro groups can be tailored to achieve potency and selectivity for specific kinases.

Signaling Pathway for a Generic Kinase Inhibitor:

Caption: Mechanism of action for a kinase inhibitor.

Table 5: Biological Activity of Representative Kinase Inhibitors

Note: This table includes data for various pyridine and pyrimidine-based kinase inhibitors to illustrate the range of potencies achievable.

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Pyridine Derivative | CDK2 | 240 | |

| Pyridine Derivative | PIM-1 | 14.3 | |

| Pyrimidine Derivative | Aurora A | 52.2 | |

| Quinoxaline Derivative | VEGFR-2 | - | |

| Quinazolinone Derivative | CDK9 | 115 |

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Derivatives of this compound have shown high affinity for nicotinic acetylcholine receptors, which are implicated in a variety of neurological and psychiatric disorders. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in the nAChR binding pocket.

nAChR Ligand Binding:

Caption: Ligand binding to a nicotinic acetylcholine receptor.

Table 6: Binding Affinities of nAChR Ligands

Note: This table includes data for various epibatidine analogues and other nicotinic ligands to demonstrate the high affinities that can be achieved.

| Compound | nAChR Subtype | Kᵢ (nM) | Reference |

| Epibatidine Analogue 7a | α4β2 | 0.12 | |

| Epibatidine Analogue 8a | α4β2 | 0.35 | |

| Varenicline | α4β2* | 0.12 | |

| Boron-containing Nicotine Analogue | α7 | 2400 |

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its dual reactivity allows for the efficient construction of complex molecules with a wide range of biological activities. The Sonogashira and Suzuki coupling reactions are key transformations that enable the exploration of vast chemical space around the pyridine core. As demonstrated by its application in the synthesis of potent kinase inhibitors and high-affinity nAChR ligands, this compound will undoubtedly continue to play a crucial role in the discovery and development of novel therapeutics. This guide provides a foundational resource for researchers looking to leverage the synthetic potential of this important scaffold.

References

Safety data sheet (SDS) and handling precautions for 2-Chloro-5-ethynylpyridine

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety data and handling precautions for 2-Chloro-5-ethynylpyridine (CAS No. 263012-63-1), a compound utilized in organic synthesis.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 263012-63-1 | [2][3][4][5] |

| Molecular Formula | C₇H₄ClN | [4][5] |

| Molecular Weight | 137.57 g/mol | [4] |

| Physical State | Solid | [1] |

| Purity | ≥95% - ≥96% | [1][4] |

| Storage Temperature | 4°C | [4] |

Hazard Identification and Safety Precautions

Based on available Safety Data Sheets (SDS), this compound is classified as harmful and an irritant.[1] The following table summarizes the GHS hazard classifications.

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1] |

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to personal protective equipment guidelines is mandatory.

| Protection Type | Recommendations | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield should be worn. | Protects against splashes and vapors that can cause serious eye irritation.[1] |

| Hand Protection | Nitrile or neoprene gloves should be worn. Inspect gloves prior to use. | Provides chemical resistance against pyridine derivatives. |

| Skin and Body Protection | A chemical-resistant lab coat or apron should be worn. | Protects against skin contact which can cause irritation.[1] |

| Respiratory Protection | All operations should be conducted in a certified chemical fume hood. | Protects against inhalation of harmful dust and vapors.[1] |

Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

-

Handling: Do not breathe dust, fumes, or vapors.[1] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1] Use only in a well-ventilated area, preferably a chemical fume hood.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] A storage temperature of 4°C is recommended.[4]

First Aid Measures

In the event of exposure, follow these first aid protocols immediately.

| Exposure Route | First Aid Measures | Source(s) |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. | [1] |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1] |

| Skin Contact | IF ON SKIN: Wash with plenty of water and soap. Take off immediately all contaminated clothing and rinse skin with water. | [1] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Accidental Release Measures

In the case of a spill, follow these procedures:

-

Minor Spills: Remove all ignition sources.[7] Clean up spills immediately, avoiding dust generation.[7] Use dry clean-up procedures and place material in a suitable, labeled container for waste disposal.[7]

-

Major Spills: Evacuate the area. Wear appropriate personal protective equipment, including respiratory protection.[8] Prevent the spill from entering drains or waterways.[8]

Experimental Protocols and Workflows

While specific experimental protocols for this compound are not widely published, general procedures for handling pyridine-containing compounds in organic synthesis can be adapted. A general workflow for a synthetic reaction involving this reagent is outlined below.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. combi-blocks.com [combi-blocks.com]

- 3. chemscene.com [chemscene.com]

- 4. chemscene.com [chemscene.com]

- 5. Buy Online CAS Number 263012-63-1 - TRC - this compound | LGC Standards [lgcstandards.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

Methodological & Application

Application Note: A Facile Two-Step Synthesis of 2-Chloro-5-ethynylpyridine via Sonogashira Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2-chloro-5-ethynylpyridine, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the selective Sonogashira cross-coupling of 2-chloro-5-iodopyridine with ethynyltrimethylsilane to yield the silyl-protected intermediate, 2-chloro-5-((trimethylsilyl)ethynyl)pyridine. This intermediate is then subjected to a straightforward deprotection step to afford the desired terminal alkyne. This method offers high selectivity for the reaction at the iodo-position over the chloro-position and proceeds under mild reaction conditions.

Introduction

Aryl- and heteroaryl-alkynes are pivotal structural motifs in a wide array of functional molecules, including pharmaceuticals, agrochemicals, and organic electronic materials. The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

This protocol details the synthesis of this compound from the readily available starting material, 2-chloro-5-iodopyridine. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in the Sonogashira coupling allows for a highly selective reaction. The use of ethynyltrimethylsilane as the alkyne source provides a stable and easy-to-handle protected alkyne, which can be efficiently deprotected in the subsequent step.

Overall Reaction Scheme

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 2-chloro-5-((trimethylsilyl)ethynyl)pyridine (Sonogashira Coupling)

Materials:

-

2-chloro-5-iodopyridine

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Standard laboratory glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-chloro-5-iodopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous tetrahydrofuran (THF) to dissolve the solids.

-

To the stirred solution, add triethylamine (2.0 eq) followed by the dropwise addition of ethynyltrimethylsilane (1.2 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-chloro-5-((trimethylsilyl)ethynyl)pyridine as a solid.

Part 2: Synthesis of this compound (Deprotection)

Materials:

-

2-chloro-5-((trimethylsilyl)ethynyl)pyridine

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-chloro-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or GC-MS.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

To the residue, add water and extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 2-chloro-5-iodopyridine | C₅H₃ClIN | 239.44 | White solid | 8.58 (d, J=2.4 Hz, 1H), 7.92 (dd, J=8.4, 2.4 Hz, 1H), 7.18 (d, J=8.4 Hz, 1H) | 152.9, 150.8, 145.7, 129.9, 93.8 |

| 2-chloro-5-((trimethylsilyl)ethynyl)pyridine | C₁₀H₁₂ClNSi | 210.74 | Solid | 8.45 (d, J=2.2 Hz, 1H), 7.65 (dd, J=8.2, 2.2 Hz, 1H), 7.29 (d, J=8.2 Hz, 1H), 0.25 (s, 9H) | 151.8, 150.2, 142.1, 128.6, 121.3, 102.5, 98.7, -0.1 |

| This compound | C₇H₄ClN | 137.57 | Yellow solid | 8.48 (d, J=2.0 Hz, 1H), 7.70 (dd, J=8.2, 2.0 Hz, 1H), 7.35 (d, J=8.2 Hz, 1H), 3.15 (s, 1H)[1] | 152.1, 150.5, 142.5, 128.8, 120.3, 81.9, 80.1 |

Note: NMR data for the starting material and the TMS-protected intermediate are predicted or based on similar compounds due to the lack of direct literature citation for this specific molecule.

Mandatory Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Logical Relationship of Reaction Components

Caption: Key steps in the Sonogashira coupling reaction.

Conclusion

The described two-step protocol provides an efficient and selective method for the synthesis of this compound. The use of a protected alkyne in the Sonogashira coupling, followed by a simple deprotection step, allows for the clean formation of the desired product. This application note serves as a valuable resource for researchers in need of this important synthetic intermediate.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Chloro-5-ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals